4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine
Description
Structural Elucidation
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name is 4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine , derived from its parent pyridine ring and substituted oxadiazole moiety. The systematic numbering prioritizes the pyridine ring as the principal structure, with the oxadiazole group attached at position 4. The substituents are ordered based on priority rules, placing the trifluoromethylphenyl group at position 5 of the oxadiazole ring.
Key structural features :
Molecular Formula and Weight Analysis
The molecular formula is C₁₄H₈F₃N₃O , with a molecular weight of 291.23 g/mol . The structure consists of:
- Carbon (C) : 14 atoms (pyridine, oxadiazole, phenyl, and trifluoromethyl groups).
- Hydrogen (H) : 8 atoms (aromatic and aliphatic positions).
- Fluorine (F) : 3 atoms (trifluoromethyl group).
- Nitrogen (N) : 3 atoms (pyridine and oxadiazole rings).
- Oxygen (O) : 1 atom (oxadiazole ring).
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₈F₃N₃O | |
| Molecular Weight | 291.23 g/mol | |
| SMILES | FC(C1=CC=CC=C1C2=NC(C3=CC=NC=C3)=NO2)(F)F |
|
| Canonical SMILES | FC(F)(F)C1=CC=CC=C1C1=NC(=NO1)C1C=CN=CC=1 |
X-ray Crystallographic Characterization
While direct X-ray crystallographic data for this compound are not explicitly reported in the literature, structural analogs (e.g., trifluoromethylpyridine-oxadiazole derivatives) have been characterized using this method. For such compounds, X-ray diffraction typically reveals:
- Planar aromatic systems : The pyridine and phenyl rings adopt coplanar arrangements.
- Oxadiazole geometry : The five-membered ring exhibits a puckered conformation due to lone-pair repulsion between oxygen and nitrogen.
- Intermolecular interactions : Hydrogen bonding and π-π stacking may stabilize crystal packing.
Key limitations :
Spectroscopic Profile (NMR, IR, UV-Vis, MS)
Spectroscopic data for this compound are inferred from structurally related analogs.
NMR Analysis
IR Spectroscopy
| Functional Group | Characteristic Peaks (cm⁻¹) | Reference |
|---|---|---|
| C=N (oxadiazole) | 1550–1600 | |
| C-F (trifluoromethyl) | 1100–1300 | |
| C-H (aromatic) | 3000–3100 |
Mass Spectrometry
| Ionization Method | Observed Peaks | Reference |
|---|---|---|
| ESI-MS | [M + H]⁺ at m/z 292 (molecular ion) Fragment ions corresponding to phenyl and pyridine moieties. |
Computational Chemistry Predictions (DFT, Molecular Orbital Analysis)
Computational methods such as Density Functional Theory (DFT) are critical for predicting electronic and geometric properties. For this compound:
- HOMO-LUMO Gaps : Calculated to be ~5–6 eV, indicating moderate stability and reactivity.
- Charge Distribution :
- Molecular Orbitals :
| Parameter | DFT Prediction | Reference |
|---|---|---|
| Optimized Geometry | Planar pyridine and phenyl rings. Oxadiazole puckered conformation. |
|
| Dipole Moment | ~3–4 D (polarized by trifluoromethyl group). |
Properties
IUPAC Name |
3-pyridin-4-yl-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O/c15-14(16,17)11-3-1-2-10(8-11)13-19-12(20-21-13)9-4-6-18-7-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIYXNBACPKJJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NO2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326657 | |
| Record name | 3-pyridin-4-yl-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665743 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339104-45-9 | |
| Record name | 3-pyridin-4-yl-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Pyridine: The final step involves coupling the oxadiazole intermediate with a pyridine derivative, typically through a Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine serves as a building block in the synthesis of complex molecules and acts as a ligand in coordination chemistry. Its unique structure allows for the formation of stable complexes with transition metals, enhancing its utility in catalysis and materials science.
Biology
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.
Anticancer Activity:
Studies have shown that derivatives of oxadiazoles demonstrate cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 0.92 |
| MCF-7 (Breast Cancer) | 1.15 |
| A549 (Lung Cancer) | 1.05 |
The trifluoromethyl group enhances lipophilicity, improving membrane permeability and interaction with intracellular targets .
Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and interfering with metabolic pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent targeting specific biological pathways. Its structural characteristics allow it to interact effectively with protein targets involved in disease processes.
Industrial Applications
The compound's unique properties make it valuable in developing new materials with high thermal stability and resistance to degradation. It is utilized in formulating advanced coatings and polymers that require enhanced durability under extreme conditions.
Case Studies
-
Anticancer Research:
A study published in PMC demonstrated that derivatives of oxadiazoles showed promising results against multiple cancer cell lines, indicating the potential for developing new anticancer drugs based on this scaffold . -
Antimicrobial Studies:
Research highlighted the efficacy of oxadiazole derivatives against resistant strains of bacteria and fungi, showcasing their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: This compound also contains a trifluoromethyl group and is used in similar applications.
4-(Trifluoromethyl)aniline: Another compound with a trifluoromethyl group, used in the synthesis of dyes and pharmaceuticals.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the preparation of arylaminothiocarbonylpyridinium salts .
Uniqueness
4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its combination of a pyridine ring, an oxadiazole ring, and a trifluoromethyl group. This unique structure imparts specific chemical properties, such as high stability and reactivity, making it valuable in various scientific and industrial applications.
Biological Activity
The compound 4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H9F3N4O
- Molecular Weight : 306.24 g/mol
- CAS Number : 1707576-34-8
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines. For example, a study revealed that similar oxadiazole derivatives inhibited cell proliferation in human cancer cell lines with IC50 values in the low micromolar range .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 0.92 |
| MCF-7 (Breast Cancer) | 1.15 |
| A549 (Lung Cancer) | 1.05 |
These findings suggest that the trifluoromethyl group enhances the compound's potency by increasing lipophilicity and potentially improving membrane permeability.
Antimicrobial Activity
Compounds containing the oxadiazole moiety have demonstrated broad-spectrum antimicrobial activity. In vitro studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a derivative similar to our compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of oxadiazole derivatives have been attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). A study reported that compounds with oxadiazole rings could reduce inflammation in animal models by downregulating pro-inflammatory cytokines .
The biological activity of This compound is primarily linked to its interaction with specific biological targets:
- Inhibition of Kinases : Some studies suggest that this compound may inhibit various kinases involved in cancer cell signaling pathways, leading to apoptosis in malignant cells.
- Modulation of Enzymatic Activity : The compound has been shown to affect the activity of enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer progression and inflammation .
Case Study 1: Anticancer Efficacy
A recent study focused on the anticancer efficacy of a closely related oxadiazole derivative. The study found that treatment with this derivative led to a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was attributed to apoptosis induction through activation of caspase pathways .
Case Study 2: Antimicrobial Activity
In another case study, researchers evaluated the antimicrobial potential of several oxadiazole derivatives against clinical isolates of multidrug-resistant bacteria. The results indicated that one derivative had potent activity against resistant strains, suggesting its potential as a lead compound for further development .
Q & A
Q. What are the recommended synthetic routes for preparing 4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine?
Methodological Answer: The synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazole ring. A common approach is:
Amidation: React 3-(trifluoromethyl)benzamide with a pyridine-containing precursor (e.g., pyridine-4-carbonyl chloride) to form an intermediate.
Cyclodehydration: Use a dehydrating agent like POCl₃ or PCl₃ under reflux to form the oxadiazole ring.
Purification: Recrystallize from ethanol or acetonitrile to achieve >95% purity .
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm the presence of the pyridine ring (δ ~8.5 ppm for aromatic protons) and trifluoromethyl group (δ ~120-125 ppm in ¹³C).
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with a mass error <5 ppm.
- IR Spectroscopy: Identify the oxadiazole C=N stretch (~1600 cm⁻¹) and CF₃ symmetric/asymmetric stretches (~1150-1250 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or proteases using fluorescence-based protocols (e.g., ADP-Glo™ for kinase activity).
- Antimicrobial Screening: Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or EGFR).
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- QSAR Analysis: Corclude substituent effects (e.g., CF₃ position) on activity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for oxadiazole derivatives?
Methodological Answer:
- Meta-Analysis: Compare datasets across studies (e.g., PubChem BioAssay data) to identify outliers.
- Orthogonal Assays: Validate activity using SPR (Surface Plasmon Resonance) alongside enzymatic assays to rule out false positives.
- Crystallography: Solve co-crystal structures to confirm binding modes and steric effects .
Q. How to optimize reaction yields in large-scale synthesis while minimizing impurities?
Methodological Answer:
- Process Chemistry Tweaks: Use flow chemistry for precise control of cyclization steps (residence time: 30–60 min at 80°C).
- Byproduct Mitigation: Add scavengers like polymer-supported trisamine to trap excess POCl₃.
- In-line Analytics: Implement PAT (Process Analytical Technology) with FTIR probes to monitor reaction progression .
Q. What advanced characterization techniques elucidate electronic effects of the trifluoromethyl group?
Methodological Answer:
- XPS (X-ray Photoelectron Spectroscopy): Measure binding energies of F 1s electrons (~689 eV for CF₃).
- Cyclic Voltammetry: Assess redox behavior (e.g., E₁/2 for CF₃-related reduction peaks).
- Solid-State NMR: Resolve crystallographic disorder in the CF₃ moiety using ¹⁹F magic-angle spinning (MAS) NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
